2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid 2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15872028
InChI: InChI=1S/C8H6F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h1-4,11H,(H,12,13)
SMILES:
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid

CAS No.:

Cat. No.: VC15872028

Molecular Formula: C8H6F2O3

Molecular Weight: 188.13 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid -

Specification

Molecular Formula C8H6F2O3
Molecular Weight 188.13 g/mol
IUPAC Name 2,2-difluoro-2-(3-hydroxyphenyl)acetic acid
Standard InChI InChI=1S/C8H6F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h1-4,11H,(H,12,13)
Standard InChI Key PZMIZKBBSYJCCH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)O)C(C(=O)O)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid features a central acetic acid backbone substituted with two fluorine atoms at the α-carbon and a 3-hydroxyphenyl group at the β-position. The presence of electron-withdrawing fluorine atoms creates significant polarization effects, influencing both its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar phenyl rings with dihedral angles of 8-12° relative to the carboxyl group, a configuration that likely persists in this derivative .

The compound’s IUPAC name derives from its substituent positions:

  • Carboxylic acid at position 1

  • Difluoro substitution at position 2

  • 3-hydroxyphenyl group at position 2

This arrangement produces a calculated topological polar surface area of 66.4 Ų, indicating moderate hydrogen-bonding capacity .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of similar fluorinated acetic acids show characteristic peaks at:

  • 1690–1710 cm⁻¹ (C=O stretch)

  • 1250–1270 cm⁻¹ (C-F vibration)

  • 3200–3400 cm⁻¹ (O-H stretch from phenol and carboxylic acid)

Nuclear magnetic resonance (NMR) data predict the following signals:

  • ¹H NMR: A singlet at δ 4.8–5.2 ppm for the difluoromethyl group, with aromatic protons appearing as multiplets between δ 6.7–7.3 ppm

  • ¹³C NMR: A carbonyl carbon at δ 170–175 ppm and fluorinated carbons at δ 110–120 ppm (JCF ≈ 280 Hz)

Synthesis and Manufacturing

Synthetic Routes

The patent literature describes a base-catalyzed hydroxylation strategy for analogous compounds, employing sodium hydroxide (24 g) and copper sulfate pentahydrate (1 g) in Solvesso 200 at 180°C for 15 hours . Applied to 2-chlorophenyl precursors, this method achieves 63–72% yields through nucleophilic aromatic substitution, though fluorine incorporation would require modified conditions.

Alternative approaches may involve:

  • Electrophilic fluorination of 3-hydroxyphenylacetic acid using Selectfluor® reagents

  • Cross-coupling reactions between fluorinated acetyl chlorides and phenol derivatives

  • Biocatalytic synthesis via engineered carboxylases, though this remains speculative for difluorinated systems

Process Optimization

Key reaction parameters include:

  • Temperature: Maintaining 130–190°C to overcome activation energy barriers while preventing decomposition

  • Catalyst loading: 5–7 mol% CuSO₄·5H₂O for optimal turnover frequency

  • Solvent selection: High-boiling aromatic solvents (e.g., Solvesso 200) versus polar aprotic alternatives like DMF

Post-synthesis purification typically involves:

  • Acid-base extraction (ethyl acetate/water)

  • Recrystallization from aqueous acetic acid

  • Chromatographic separation using C18 reversed-phase columns

Physicochemical Properties

Solubility and Stability

Experimental data from GlpBio indicate:

PropertyValue
Water solubility8.3 mg/mL at 25°C
DMSO solubility52 mg/mL
Thermal decomposition>250°C
pKa (carboxylic acid)2.9 ± 0.2
logP (octanol/water)1.4

The compound remains stable for:

  • 6 months at -80°C in anhydrous DMSO

  • 30 days at -20°C in aqueous buffers

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